2-Bromo-9,9-bis(2-ethylhexyl)fluorene

Description

Significance of Fluorene (B118485) Derivatives in Organic Semiconductor Research

Fluorene and its derivatives represent a cornerstone in the development of organic semiconductor materials, prized for their unique combination of electronic, optical, and processing characteristics. rsc.orgnih.gov As a class of bridged oligophenylenes, fluorene provides a rigid, planar biphenyl (B1667301) unit within a molecular or polymeric backbone, which is fundamental to its electronic properties. rsc.orgiitk.ac.in This structural rigidity, coupled with a highly delocalized π-conjugated system, facilitates efficient charge transport, a critical requirement for semiconductor applications. nih.govmdpi.com

One of the most significant advantages of fluorene-based materials is the versatility offered by substitution at the C-9 position. iitk.ac.in Attaching various alkyl or other functional groups at this position allows for precise tuning of the material's properties, such as solubility, processability, and solid-state morphology, without significantly altering the electronic structure of the conjugated backbone. iitk.ac.in This feature has been instrumental in developing solution-processable organic semiconductors for low-cost, large-area electronic devices. researchgate.net

Fluorene derivatives are particularly noted for their high photoluminescence quantum yields and thermal stability, making them promising candidates for a wide array of optoelectronic applications. iitk.ac.inmdpi.com They are extensively used as the central core for functional materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and biological sensors. researchgate.netrsc.orgresearchgate.net Researchers have successfully synthesized numerous fluorene-based molecules and polymers, including donor-acceptor systems, to achieve a wide range of emission colors and to optimize device performance. mdpi.comresearchgate.net The ability to chemically modify the fluorene core at various positions, such as C-2 and C-7, further expands the possibilities for creating materials with tailored electronic energy levels (HOMO/LUMO) and functionalities. mdpi.comrsc.org

Overview of 2-Bromo-9,9-bis(2-ethylhexyl)fluorene as a Key Monomeric Precursor for Conjugated Polymers

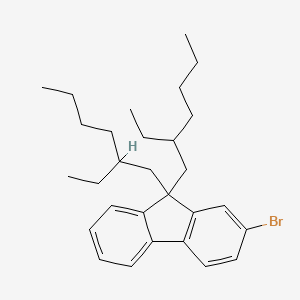

Within the vast family of fluorene derivatives, This compound stands out as a crucial monomeric precursor for the synthesis of high-performance conjugated polymers. evitachem.com This compound features a fluorene core functionalized with a bromine atom at the C-2 position and two branched 2-ethylhexyl chains at the C-9 position. The bromine atom serves as a reactive site, essential for polymerization reactions, most notably the Suzuki and Yamamoto cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds to build polymer chains. iitk.ac.inresearchgate.netevitachem.com

The two 2-ethylhexyl side chains are not merely passive substituents; they are critical for ensuring the solubility of the monomer and the resulting polymers in common organic solvents. sigmaaldrich.cominoe.ro This enhanced solubility is paramount for fabricating thin, uniform films via solution-based techniques like spin-coating or inkjet printing, which are central to the manufacturing of modern organic electronic devices.

As a halogenated derivative of fluorene, this compound is a fundamental building block for creating polyfluorenes, a class of polymers celebrated for their interesting optical and electronic properties. evitachem.com The monomer's structure allows for its incorporation into both homopolymers and copolymers, enabling the systematic engineering of the final polymer's characteristics for specific applications in organic electronics and photonics. researchgate.netevitachem.com For instance, it can be copolymerized with other aromatic monomers to fine-tune the band gap and emission color of the resulting material. mdpi.com Furthermore, related compounds, such as the pinacolato boronate derivative at the 7-position, can be synthesized from this precursor to create AB-type monomers for more complex polymer architectures. evitachem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 355135-07-8 |

| Molecular Formula | C29H41Br |

| Appearance | White to light yellow powder/crystal |

| Function | Monomeric precursor for conjugated polymers evitachem.comnih.gov |

| Key Reactive Site | Bromine atom at C-2 position for polymerization evitachem.com |

| Solubility-Enhancing Groups | Two 2-ethylhexyl chains at C-9 position sigmaaldrich.com |

Research Trajectories of Poly[9,9-bis(2-ethylhexyl)fluorene] and its Copolymers in Optoelectronics

The polymerization of this compound and its derivatives has led to significant advancements in optoelectronic materials, primarily through the development of the homopolymer Poly[9,9-bis(2-ethylhexyl)fluorene] (PFO) and its various copolymers.

PFO is a light-emitting conjugated polymer renowned for its strong blue photoluminescence and electroluminescence. sigmaaldrich.comresearchgate.net It is a semiconducting material that can be readily processed from solutions of toluene, chloroform (B151607), or xylene into thin films. sigmaaldrich.comresearchgate.net These characteristics make PFO a highly attractive material for the active layers in blue OLEDs, which are a critical component for full-color displays and solid-state lighting. researchgate.net Research has shown that PFO-based devices can serve as the foundation for a variety of novel electronic and optoelectronic applications, including light-emitting field-effect transistors. researchgate.net Photophysical studies of PFO and related polymers have investigated the influence of solvent, concentration, and temperature on their emission properties, revealing insights into interchain interactions that affect device performance. nih.gov

To further enhance and tune the properties of fluorene-based polymers, researchers have extensively explored the synthesis of copolymers. By incorporating different comonomers with 9,9-bis(2-ethylhexyl)fluorene (B14257882) units, scientists can modulate the polymer's electronic structure, charge transport capabilities, and emission color across the visible spectrum. researchgate.netibm.com For example, copolymerizing fluorene units with electron-accepting moieties like benzothiadiazole can shift the emission from blue to green or red, a key strategy for achieving full-color displays. mdpi.com Copolymers have been designed to improve device efficiency and stability, with some configurations yielding very high luminance at low operating voltages. researchgate.net The investigation into fluorene-based copolymers remains an active area of research, with studies focusing on creating materials with low band gaps, electrochromic properties, and sensory capabilities for applications beyond lighting, such as in photodetectors and solar cells. mdpi.comresearchgate.net

Table 2: Optoelectronic Properties of PFO and a Representative Copolymer

| Polymer | Absorption Max (λabs) | Emission Max (λem) | Key Application(s) |

|---|---|---|---|

| Poly[9,9-bis(2-ethylhexyl)fluorene] (PFO) | ~385-390 nm (film) researchgate.net | ~409-435 nm (in chloroform/film) sigmaaldrich.comresearchgate.net | Blue Organic Light-Emitting Diodes (OLEDs) researchgate.net |

| Poly[fluorene-co-benzothiadiazole] (F8BT) | ~450-460 nm | ~530-540 nm (Green Emission) | Green Organic Light-Emitting Diodes (OLEDs) scilit.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9,9-bis(2-ethylhexyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41Br/c1-5-9-13-22(7-3)20-29(21-23(8-4)14-10-6-2)27-16-12-11-15-25(27)26-18-17-24(30)19-28(26)29/h11-12,15-19,22-23H,5-10,13-14,20-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWAIXIROBPNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460029 | |

| Record name | 2-BROMO-9,9-BIS(2-ETHYL-HEXYL)-FLUOREN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355135-07-8 | |

| Record name | 2-BROMO-9,9-BIS(2-ETHYL-HEXYL)-FLUOREN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-9,9-bis(2-ethylhexyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 9,9 Bis 2 Ethylhexyl Fluorene and Derived Polyfluorenes

Synthesis of 2-Bromo-9,9-bis(2-ethylhexyl)fluorene Monomer

The creation of the this compound monomer is typically achieved through a two-step process: first, the introduction of the bulky 2-ethylhexyl chains at the C9 position of the fluorene (B118485) core, followed by the selective bromination at the C2 position. This sequence is generally preferred to ensure high yields and prevent side reactions.

Introduction of 2-Ethylhexyl Substituents at the C9 Position of the Fluorene Core

The introduction of two 2-ethylhexyl groups at the C9 position of the fluorene molecule is crucial for enhancing the solubility and processability of the resulting monomer and polymers. These bulky, branched alkyl chains prevent aggregation and improve compatibility with common organic solvents.

The synthesis begins with the deprotonation of the acidic C9 protons of either fluorene or, in an alternative route, 2-bromofluorene. google.com This is typically achieved using a strong base such as potassium hydroxide (B78521) or sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.com To facilitate the reaction between the aqueous base and the organic substrate, a phase-transfer catalyst is often employed. Following deprotonation, the resulting fluorenyl anion undergoes a nucleophilic substitution reaction with 2-ethylhexyl bromide. The reaction is generally carried out with stirring over several hours to ensure complete dialkylation. google.com The final product, 9,9-bis(2-ethylhexyl)fluorene (B14257882), can then be isolated and purified before the subsequent bromination step.

Polymerization Techniques Utilizing this compound and Related Monomers

This compound is a key building block for synthesizing high-performance conjugated polymers, particularly polyfluorenes. These polymers are prized for their strong blue photoluminescence and high charge-carrier mobility. Palladium-catalyzed cross-coupling reactions are the predominant methods for constructing the polymer backbone from this monomer.

Palladium-Catalyzed Cross-Coupling Polymerizations

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of polyfluorenes. These methods allow for the formation of carbon-carbon bonds between aromatic units, leading to the creation of well-defined, high molecular weight polymers. The most commonly employed techniques for this purpose are Suzuki and Stille polymerizations.

Suzuki polycondensation is a widely used method for synthesizing polyfluorenes. This reaction typically involves the palladium-catalyzed coupling of a dihalo-fluorene monomer with a fluorene monomer bearing two boronic acid or boronic ester groups. ossila.com For instance, the polymerization can occur between 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene and 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). ossila.com The reaction is carried out in the presence of a palladium catalyst, such as a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base. researchgate.net

Recent advances have focused on developing controlled polymerization mechanisms, such as Suzuki-Miyaura catalyst-transfer polycondensation (CTCP). rsc.org This method can lead to polymers with well-defined molecular weights and low polydispersity. The mechanism involves the transfer of the palladium catalyst along the growing polymer chain, which allows for a chain-growth polymerization behavior. rsc.org The choice of catalyst, ligands, and reaction conditions can significantly influence the polymerization kinetics and the properties of the final polymer. For example, using a N-heterocyclic carbene (NHC)-based palladium complex has been shown to be effective for the controlled synthesis of polyfluorenes. researchgate.net

| Monomer 1 | Monomer 2 | Catalyst System | Base | Resulting Polymer | Reference |

| 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | 9,9-bis(2-ethylhexyl)fluorene-2,7-diboronic acid bis(pinacol) ester | Pd(OAc)₂ / P(o-tolyl)₃ | Et₄NOH | Poly[9,9-bis(2-ethylhexyl)fluorene] | researchgate.net |

| PinB-fluorene-thiophene-Br | - | AmPhos Pd initiator | - | Poly(fluorene-alt-thiophene) | rsc.org |

| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 4,7-Dibromo-2,1,3-benzothiadiazole | Suzuki Coupling | - | F8BT | ossila.com |

Note: "PinB" refers to pinacol (B44631) boronate. "AmPhos" is a specific phosphine ligand.

Stille polymerization offers another robust route to polyfluorenes. This reaction involves the palladium-catalyzed coupling of a dihalo-aromatic monomer with an organostannane (stannyl) derivative. wiley-vch.dewikipedia.org The choice of catalyst, typically a Pd(0) complex like Pd(PPh₃)₄ or Pd₂(dba)₃, and ligands is crucial for achieving high molecular weight polymers. wiley-vch.de The reaction is tolerant of a wide variety of functional groups, making it a versatile tool in polymer synthesis. wikipedia.orgnih.gov

A critical aspect of producing well-defined polymers is the control of chain length and the nature of the polymer chain ends, which is achieved through end-capping. In Stille polymerizations, an excess of one monomer can be used, and then a monofunctional "end-capping" reagent is added to terminate the growing chains. A study on the Stille polymerization of 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene with 2,5-bis(trimethylstannyl)-thieno[3,2-b]thiophene investigated the efficacy of various end-capping reagents. rsc.org The results showed that the reactivity of the end-capper significantly impacts the final polymer. rsc.org It was found that bromo-functionalized end-cappers were generally more effective than their iodo-counterparts, which tended to inhibit polymerization. rsc.org

| End-Capping Reagent | End-Capping Efficiency | Observations | Reference |

| 2-bromo-9,9-dimethylfluorene | High | ~ bromobiphenyl | rsc.org |

| 4,4′-bromobiphenyl | High | ~ bromofluorene | rsc.org |

| 4-(trifluoromethyl) bromobenzene | Moderate | ~ bromobenzene | rsc.org |

| bromobenzene | Moderate | ~ trifluoromethylbromobenzene | rsc.org |

| 4-bromotoluene | Low | Lower than bromobenzene | rsc.org |

| iodobenzene | - | Disrupted propagation, inhibited molecular weight | rsc.org |

| 4-iodotoluene | - | Disrupted propagation, inhibited molecular weight | rsc.org |

| 4,4′-iodobiphenyl | - | Disrupted propagation, inhibited molecular weight | rsc.org |

This data is based on the one-pot Stille polymerization of 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene and 2,5-bis(trimethylstannyl)-thieno[3,2-b]thiophene. rsc.org

Horner-Emmons Polycondensation for Defect-Free Poly(fluorene vinylene) Analogues

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the formation of alkenes, and its application in polymer chemistry has enabled the creation of defect-free poly(fluorene vinylene) (PFV) analogues. acs.orgwikipedia.orgorganic-chemistry.orgtcichemicals.com This polycondensation method involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, typically with high E-selectivity (trans-vinylene). wikipedia.orgorganic-chemistry.orgyoutube.com For polymer synthesis, this translates to coupling suitably designed difunctional monomers, such as aromatic dialdehydes and diphosphonates, to construct the conjugated polymer backbone. uh.eduresearchgate.net

A significant advantage of the Horner-Emmons route is its ability to produce PFVs with no detectable saturated defects along the conjugated chain. acs.orguh.edu This contrasts with other methods like the Gilch polymerization, which often introduces structural defects (e.g., tolane-bisbenzyl moieties) that can disrupt conjugation and negatively impact the material's electronic and optical properties. uh.eduresearchgate.net The HWE reaction mechanism, which proceeds through the formation and subsequent elimination of an oxaphosphetane intermediate, is less prone to the side reactions that cause such defects. wikipedia.orgnih.gov

The synthesis of poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene) (PEHFV), a derivative of this compound, exemplifies this approach. In a typical procedure, a fluorene-based dicarboxyaldehyde monomer is reacted with a fluorene-based bis(phosphonate) monomer in the presence of a strong base like potassium tert-butoxide. researchgate.net This method yields polymers with high molecular weights and well-defined structures. uh.eduresearchgate.net While the molecular weights achieved via the Horner-Emmons route may sometimes be lower than those from Gilch polymerization, the resulting polymers exhibit substantially fewer defects and are produced in higher yields. acs.org The defect-free nature of the polymer backbone leads to consistent and predictable optical properties, which is critical for applications in devices like polymer light-emitting diodes (PLEDs). uh.eduresearchgate.net

Table 1: Properties of Poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene) (PEHFV) Synthesized via Horner-Emmons Polycondensation

| Property | Value | Source |

| Weight-Average Molecular Weight (Mw) | 34,000 g/mol | uh.edu |

| Polydispersity Index (PDI) | 2.3 | uh.edu |

| UV-vis Absorption Maxima (λmax, THF) | 425 nm, 452 nm | uh.edu |

| Photoluminescence (PL) Emission Maximum (Powder) | 505 nm (shoulder at 541 nm) | uh.eduresearchgate.net |

| PLED Turn-on Voltage | 3.0 V | uh.edu |

Nickel(0)-Mediated Polymerization Approaches

Nickel(0)-mediated coupling reactions are cornerstone methodologies for synthesizing polyfluorenes from dihaloaromatic monomers, such as derivatives of this compound. iitk.ac.in The most prominent of these is the Yamamoto-type polycondensation, which involves the reductive coupling of aryl dihalides using a Ni(0) complex generated in situ. iitk.ac.incambridge.org This process typically utilizes a stoichiometric amount of a reducing agent, like zinc (Zn), in the presence of a Ni(II) salt (e.g., NiCl₂) and ligands such as 2,2'-bipyridine (B1663995) and triphenylphosphine (B44618) (TPP). iitk.ac.in The active Ni(0) catalyst facilitates the carbon-carbon bond formation between monomer units, leading to the growth of the polymer chain. iitk.ac.inumass.edu Yamamoto coupling has been successfully employed to produce high molecular weight poly(9,9-dialkylfluorene)s (PDAFs). cambridge.org

Another powerful Ni(0)-mediated method is the Kumada Catalyst Transfer Polycondensation (KCTP). acs.orgresearchgate.net This is a chain-growth polymerization mechanism that offers excellent control over the polymer's molecular weight and polydispersity, exhibiting "living" characteristics. acs.orgresearchgate.net In KCTP, a Grignard monomer (Ar-MgBr) reacts with an aryl dihalide in the presence of a nickel catalyst, often a complex with a phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). acs.org The "living" nature of KCTP has been demonstrated through kinetic studies and the successful synthesis of well-defined block copolymers. acs.orgresearchgate.net This controlled polymerization allows for the synthesis of polyfluorenes with predictable molecular weights and narrow polydispersity indices (PDI ≈ 1.20). acs.org

These Ni(0)-mediated approaches are valued for their ability to create high molecular weight polymers from readily available bromo- or chloro-aromatic monomers. iitk.ac.inresearchgate.net The choice of solvent, ligand, and specific monomer structure can significantly influence the polymerization process and the properties of the resulting polymer. iitk.ac.inresearchgate.net

Table 2: Comparison of Nickel(0)-Mediated Polymerization Methods for Polyfluorenes

| Method | Monomer Type | Key Features | Resulting Polymer Characteristics | Source |

| Yamamoto Coupling | Dihaloaromatic (e.g., dibromo-fluorene) | Step-growth polymerization; In-situ Ni(0) catalyst generation. | High molecular weight polymers. | iitk.ac.incambridge.org |

| Kumada Catalyst Transfer Polycondensation (KCTP) | Grignard monomer + Dihaloaromatic | Chain-growth polymerization; "Living" characteristics. | Controlled molecular weight; Low polydispersity (PDI ~1.2). | acs.orgresearchgate.net |

Strategies for Architectural Control in Conjugated Polymer Synthesis

Synthesis of Block Copolymers and Oligomeric Architectures Incorporating Fluorene Units

Moving beyond linear homopolymers, significant research has focused on creating more complex macromolecular architectures, such as block copolymers and well-defined oligomers containing fluorene units. These advanced structures are synthesized to fine-tune material properties for specific applications in organic electronics and photonics. umich.eduresearchgate.net

Block copolymers, which consist of two or more distinct polymer chains linked together, are of particular interest. For instance, fully conjugated poly(9,9-dialkylfluorene)/poly(2-alkylaniline) triblock copolymers have been synthesized through a two-step procedure. researchgate.net This involves an initial Yamamoto coupling of a 2,7-dibromo-9,9-dialkylfluorene in the presence of an "end-capping" agent, followed by subsequent oxidative polymerization to grow the second block. researchgate.net Similarly, Kumada Catalyst Transfer Polycondensation (KCTP) is exceptionally well-suited for creating block copolymers due to its living nature, which allows for the sequential addition of different monomers to the growing polymer chain. researchgate.net This control has enabled the synthesis of fluorene-fluorene and fluorene-thiophene diblock copolymers with high molecular weights. acs.org

The synthesis of discrete, monodisperse oligomeric architectures offers even more precise control over structure and properties. umich.edunih.gov Stepwise growth strategies, often involving protection and deprotection steps combined with efficient coupling reactions like the copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC), have been used to build fluorene-azobenzene co-oligomers with precisely controlled sequences. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck, are also employed to synthesize sophisticated fluorene-based oligomeric organoboron reagents, which serve as versatile building blocks for larger, more complex structures. nih.gov These well-defined oligomers are crucial for understanding fundamental structure-property relationships and have shown high efficiency as emitters in organic light-emitting diodes (OLEDs). umich.edu

Co-monomer Integration for Tailored Electronic and Optical Properties

A primary strategy for tuning the performance of fluorene-based materials is the integration of different co-monomers into the polymer backbone. researchgate.net By alternating fluorene units with other aromatic moieties, chemists can precisely engineer the electronic and optical properties of the resulting copolymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and the emission color. gatech.eduaip.orgacs.org This approach is fundamental to developing materials for a wide range of optoelectronic devices. nih.govnih.gov

The donor-acceptor (D-A) copolymer concept is a particularly effective application of this strategy. nih.gov In these materials, an electron-rich (donor) fluorene unit is copolymerized with an electron-deficient (acceptor) unit. This intramolecular charge transfer interaction lowers the polymer's bandgap and shifts its absorption and emission to longer wavelengths. nih.gov For example, incorporating benzothiadiazole (an acceptor) with fluorene (a donor) can significantly modify the excitonic properties and shift the emission from blue to green. gatech.eduaip.org Similarly, copolymerization with dicyanostilbene or 9,10-dicyanophenanthrene units can produce materials with yellow-green or greenish-blue luminescence, respectively. nih.govmdpi.com

The choice of co-monomer is critical for targeting specific properties. gatech.edu For instance, introducing electron-donating alkoxy groups can raise the HOMO energy level, which reduces the energy barrier for hole injection from the anode in an OLED. acs.org Conversely, electron-withdrawing groups can lower both HOMO and LUMO levels. acs.org Through the careful selection of co-monomers, a full spectrum of visible colors can be achieved from polyfluorene-based systems, making them highly versatile for full-color display applications. iitk.ac.innih.gov

Table 3: Effect of Co-monomer Integration on the Optical Properties of Fluorene Copolymers

| Fluorene Copolymer System | Co-monomer Type | Absorption Max (λmax) | Emission Max (λmax) | Key Outcome | Source |

| Fluorene-Benzothiadiazole (F8BT) | Electron Acceptor | ~452 nm | ~535 nm | Green Emission, Lowered Bandgap | nih.gov |

| Fluorene-Ethylenedioxythiophene (FEDOT) | Electron Donor | - | - | Reduced Optical Transition Energy | gatech.eduaip.org |

| Fluorene-Phenylene (with alkoxy side chains) | Electron Donor | Red-shifted vs. unsubstituted phenylene | - | Decreased Bandgap | acs.org |

| Fluorene-Dicyanostilbene | Electron Acceptor | ~389 nm | ~550 nm | Yellow-Green Emission | nih.gov |

| Fluorene-9,10-Dicyanophenanthrene | Electron Acceptor | ~389 nm | - | Greenish-Blue Emission | nih.gov |

Advanced Characterization of Poly 9,9 Bis 2 Ethylhexyl Fluorene and Its Derivatives

Spectroscopic Analysis of Electronic Structure and Optical Transitions

Spectroscopic techniques are indispensable for probing the electronic structure and excited-state dynamics of conjugated polymers. They provide a direct window into the energy levels and transitions that govern the material's interaction with light.

UV-Vis Absorption Spectroscopy for Conjugation Length and Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within a conjugated polymer. The position of the main absorption peak (λmax) is directly related to the π-π* transition of the polymer backbone. This peak provides a qualitative measure of the effective conjugation length; a longer conjugation length typically results in a red-shifted (longer wavelength) absorption maximum.

For Poly[9,9-bis(2-ethylhexyl)fluorene], the absorption maximum is observed around 374 nm in solution. sigmaaldrich.com The bulky, branched 2-ethylhexyl side chains at the C-9 position of the fluorene (B118485) unit help to maintain solubility and prevent excessive aggregation, which could otherwise alter the electronic structure. researchgate.net Studies on copolymers have shown that the incorporation of different monomer units can systematically alter the absorption profile, but the fundamental fluorene-related transition remains a key feature. researchgate.net For instance, the similarity in UV-Vis spectra between different polyfluorene derivatives with identical backbones, even with different side-chain functionalization, indicates that the core electronic structure is preserved. 20.210.105

| Compound | Solvent/State | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| Poly[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl] | Not Specified | 374 nm | sigmaaldrich.com |

Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) and electroluminescence (EL) spectroscopy are used to characterize the emissive properties of the polymer, which are critical for applications in organic light-emitting diodes (OLEDs). PL involves exciting the material with photons and analyzing the emitted light, while EL involves excitation via charge injection in a device.

Poly[9,9-bis(2-ethylhexyl)fluorene] is known as a blue-emitting conjugated polymer. sigmaaldrich.com In chloroform (B151607) solution, it exhibits an emission maximum (λem) at approximately 409 nm when excited (λex) at 362 nm. sigmaaldrich.com Another report indicates an emission peak at 417 nm upon excitation at 374 nm, highlighting the slight variations that can arise from different measurement conditions or sample batches. sigmaaldrich.com The PL spectra of polyfluorenes often display well-resolved vibronic structures. 20.210.105

A common feature in the emission spectra of 9,9-disubstituted polyfluorenes is the appearance of a low-energy, broad emission band, particularly in thin films or at high concentrations. 20.210.105nih.gov This feature, often appearing as a shoulder around 520 nm, is typically attributed to the formation of intermolecular excimers or aggregates, which can be detrimental to the color purity of blue-emitting devices. 20.210.105 The introduction of vinylene linkages into the backbone, creating Poly(9,9-di-(2-ethylhexyl)-9-H-fluorene-2,7-vinylene), shifts the emission into the green-blue region, with a film photoluminescence maximum at 507 nm. sigmaaldrich.com Furthermore, copolymerization with units like dicyanostilbene can produce yellow-green emission, demonstrating the tunability of the polymer's light-emitting properties. mdpi.com

| Compound | Medium | Excitation Wavelength (λex) | Emission Maximum (λem) | Reference |

|---|---|---|---|---|

| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] | Chloroform | 362 nm | 409 nm | sigmaaldrich.com |

| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] | Chloroform | 374 nm | 417 nm | sigmaaldrich.com |

| Poly(9,9-di-(2-ethylhexyl)-9H-fluorene-2,7-vinylene) | Film | Not Specified | 507 nm | sigmaaldrich.com |

Photoelectron Emission Spectroscopy (PES) for Frontier Energy Level Determination

Photoelectron Emission Spectroscopy (PES), including Ultraviolet Photoelectron Spectroscopy (UPS), is a powerful surface-sensitive technique used to directly measure the energy of the highest occupied molecular orbital (HOMO) and the work function of a material. This information is vital for understanding charge injection barriers and designing efficient multilayer electronic devices.

Electrochemical Analysis of Redox Properties

Electrochemical methods are employed to investigate the redox behavior of polymers, providing quantitative data on their electron-donating and electron-accepting capabilities.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials and Energy Gap Estimation

Cyclic Voltammetry (CV) is the most common electrochemical technique for this purpose. By measuring the onset potentials for oxidation (p-doping) and reduction (n-doping), one can estimate the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. The difference between these levels provides the electrochemical energy gap (Eg).

For a series of light-emitting fluorene copolymers, CV measurements determined average HOMO and LUMO levels of approximately -5.96 eV and -2.41 eV, respectively. mdpi.com The HOMO level is calculated from the onset of the oxidation peak, while the LUMO level is derived from the onset of the reduction peak. The electrochemical energy gap can then be calculated from these values. Modifying the fluorene backbone, for instance by creating a poly(9-borafluorene) congener, can significantly lower the LUMO level to as far as -3.9 eV, demonstrating the impact of structural changes on the polymer's electronic properties. nih.gov

| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Gap (eV) | Reference |

|---|---|---|---|---|

| Copolyfluorenes (Average) | -5.96 ± 0.03 | -2.41 ± 0.03 | 3.55 | mdpi.com |

| Poly(9-borafluorene) Homopolymer | Not Specified | -3.9 | Not Specified | nih.gov |

Molecular Weight and Polydispersity Determination

The molecular weight and its distribution (polydispersity) are critical parameters that significantly influence the processing, morphology, and final properties of a polymer. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for these measurements. GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

A well-defined molecular weight is essential for achieving reproducible film formation and device performance. A high PDI indicates a broad distribution of chain lengths, which can negatively affect material properties. For a copolymer based on polyfluorene containing 9,9-bis(2-ethylhexyl)fluorene (B14257882) units, GPC analysis yielded a number-average molecular weight (Mn) of 27,016 g/mol , a weight-average molecular weight (Mw) of 61,650 g/mol , and a PDI of 2.28. inoe.ro Other studies have also utilized GPC to characterize different molecular weight fractions of Poly[9,9-bis(2-ethylhexyl)fluorene] (PF2/6) to investigate how chain length impacts phase behavior and self-organization. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight characteristics of Poly[9,9-bis(2-ethylhexyl)fluorene]. This method separates polymer chains based on their hydrodynamic volume in solution. By passing a solution of the polymer through a column packed with porous gel, larger polymer coils are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. acs.org The analysis provides critical data points: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. nih.govnih.gov

The Mn value represents the average molecular weight calculated by counting the number of molecules in a sample, while Mw is the average weighted by the molecular mass of each chain. The PDI is a measure of the breadth of the molecular weight distribution in the polymer sample; a value closer to 1.0 indicates a more uniform chain length, which is often desirable for predictable and reproducible material properties. For polyfluorenes like PF2/6, GPC is typically performed using tetrahydrofuran (B95107) (THF) as the eluent and calibrated against polystyrene standards. iitk.ac.inacs.org The molecular weight of the polymer is a crucial parameter, as it significantly influences properties such as solubility, processability, film morphology, and the ultimate performance of electronic devices. acs.orgtugraz.at For instance, studies on similar polyfluorenes have shown that higher molecular weights can impact liquid crystalline alignment and charge transport. acs.org

Below is a table showing representative GPC data for different batches of polyfluorene copolymers, illustrating the typical range of values obtained in polymer synthesis.

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PF2/6 Copolymer Batch A | 27,016 | 61,650 | 2.28 |

| PFQ10 Copolymer | 17,200 | 22,360 | 1.30 |

| P1 Copolymer | 6,700 | 23,300 | 3.48 |

| P2 Copolymer | 7,600 | 40,600 | 5.34 |

This table presents data synthesized from multiple sources for illustrative purposes. acs.orgtugraz.atinoe.ro

MALDI-ToF Mass Spectrometry for End-Group Analysis and Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry is a powerful analytical tool for the detailed characterization of polymers like Poly[9,9-bis(2-ethylhexyl)fluorene]. Unlike GPC, which provides an average sense of molecular weight, MALDI-ToF can resolve individual polymer chains (oligomers) of different lengths, providing a highly detailed picture of the molecular weight distribution. nih.govsigmaaldrich.com This technique is particularly valuable for the analysis of polymer end-groups. acs.orgsigmaaldrich.com The identity of the end-groups provides crucial insights into the polymerization mechanism, including initiation and termination steps, and can reveal the presence of side reactions. acs.org

In a MALDI-ToF experiment, the polymer sample is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the matrix and polymer molecules. The "soft" ionization process minimizes fragmentation, allowing the intact polymer chains (as quasi-molecular ions) to be analyzed. acs.orgsigmaaldrich.com The ions are accelerated into a flight tube, and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio. The resulting spectrum shows a distribution of peaks, where each peak corresponds to a specific oligomer length, and the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. sigmaaldrich.com

For polyfluorenes synthesized via Suzuki coupling, MALDI-ToF analysis has been used to identify various end-groups, such as those originating from the monomer (e.g., bromine-terminated) or from the catalyst system (e.g., phenyl end-groups from triphenylphosphine (B44618) ligands). acs.org It can also detect the presence of unexpected structures like macrocycles. acs.org While MALDI-ToF is excellent for structural elucidation, quantitative determination of polymer mixtures or samples with high polydispersity (typically >1.2) can be challenging and may not always accurately represent the bulk composition. acs.orgamerican.edu

The table below illustrates a hypothetical MALDI-ToF analysis for a PF2/6 sample, showing the calculated mass for different chain lengths and potential end-group combinations.

| Number of Repeat Units (n) | Structure | Calculated Mass (Da) |

| 10 | H-[PF2/6]₁₀-Br | 3929.5 |

| 11 | H-[PF2/6]₁₁-Br | 4318.1 |

| 12 | H-[PF2/6]₁₂-Br | 4706.7 |

| 13 | H-[PF2/6]₁₃-Br | 5095.3 |

Masses are calculated based on a repeat unit mass of 388.6 Da for C₂₉H₄₀ and end-groups H (1.0 Da) and Br (79.9 Da). This table is for illustrative purposes.

Advanced Structural Elucidation Techniques for Polymer Backbones (e.g., NMR for structural confirmation of polymers)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Poly[9,9-bis(2-ethylhexyl)fluorene]. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the polymer's identity, verify its successful synthesis, and assess its purity by providing detailed information about the chemical environment of each atom in the polymer's repeating unit. inoe.roacs.org

In ¹H NMR spectra of PF2/6, distinct signals corresponding to the aromatic protons on the fluorene backbone and the aliphatic protons of the 2-ethylhexyl side chains are observed. The aromatic region typically shows complex multiplets between 7.5 and 8.0 ppm, while the aliphatic region, from approximately 0.5 to 2.2 ppm, reveals signals for the various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the side chains. nih.gov The integration of these signals allows for a quantitative assessment of the ratio of aromatic to aliphatic protons, confirming the expected structure.

¹³C NMR provides complementary information, with signals for the aromatic carbons appearing between 119 and 152 ppm and aliphatic carbons resonating at higher fields. inoe.ro Advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT) and 2D correlation spectroscopy (COSY, HSQC), can further aid in the unambiguous assignment of all proton and carbon signals, solidifying the structural confirmation. acs.org Studies have also utilized variable-temperature NMR to investigate polymer chain conformation and interactions in solution. acs.org

The following table summarizes the expected chemical shift (δ) ranges for the primary proton and carbon atoms in the repeating unit of Poly[9,9-bis(2-ethylhexyl)fluorene].

| Atom Type | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic | Ar-H | 7.5 - 8.0 | 119 - 142 |

| Quaternary Aromatic | C-Ar (bridgehead) | - | 151 - 152 |

| Quaternary Aliphatic | C(9) | - | ~55 |

| Aliphatic | -CH₂- (side chain) | 0.8 - 2.2 | 23 - 45 |

| Aliphatic | -CH₃ (side chain) | 0.5 - 0.9 | ~14 |

Chemical shifts are approximate and based on data for similar polyfluorene structures dissolved in solvents like CDCl₃. nih.govinoe.roacs.org

Theoretical and Computational Investigations of Poly 9,9 Bis 2 Ethylhexyl Fluorene Architectures

Density Functional Theory (DFT) for Ground State Electronic Structures and Geometries

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of molecules and polymers. acs.org For polyfluorene systems, DFT calculations are crucial for determining the most stable geometric conformations and understanding their intrinsic electronic structure.

Researchers commonly employ hybrid exchange-correlation functionals, such as the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional, often paired with Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p), to perform geometry optimizations. nih.govnih.govresearchgate.net This level of theory has been shown to provide a reliable balance between computational cost and accuracy for organic conjugated molecules. reddit.com The optimization process calculates the lowest energy structure by adjusting bond lengths, bond angles, and dihedral (torsional) angles between adjacent fluorene (B118485) units.

For polymers like poly[9,9-bis(2-ethylhexyl)fluorene], a key parameter determined through DFT is the inter-monomer torsional angle. nih.gov This angle dictates the degree of π-conjugation along the polymer backbone. While a fully planar conformation would maximize conjugation, steric hindrance from the bulky 9,9-bis(2-ethylhexyl) side chains forces a non-planar arrangement in the ground state. bohrium.com DFT calculations can precisely quantify this twist, which is essential for accurately modeling the polymer's electronic properties. The optimized geometry serves as the necessary starting point for more advanced calculations, including the prediction of excited-state behavior and electronic spectra. bohrium.com

Table 1: Common DFT Functionals and Basis Sets for Polyfluorene Calculations This table is interactive. Click on the headers to sort.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies researchgate.net |

| B3LYP | 6-311+G(d,p) | Electronic Properties, Geometrical Structures acs.org |

| CAM-B3LYP | 6-31G* | Excited State Absorption, Vertical Ionization Energy rsc.org |

| M06 | 6-311++G(d,p)| One-Photon Absorption Properties, Molecular Orbitals nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand the optical properties of poly[9,9-bis(2-ethylhexyl)fluorene] and related materials, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. uci.edu Building upon the ground-state geometry obtained from DFT, TD-DFT can predict various excited-state phenomena, including light absorption (UV-Vis spectra) and photoluminescence (fluorescence). bohrium.comrsc.org

TD-DFT calculations yield vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without any change in the nuclear geometry. bohrium.com These energies and their corresponding oscillator strengths can be used to simulate the absorption spectrum of the molecule. The method can identify the nature of these electronic transitions, which are often characterized as π-π* transitions localized on the conjugated fluorene backbone. For copolymers, TD-DFT can also model charge transfer processes between different monomer units. nih.gov

Furthermore, by optimizing the geometry of the first singlet excited state (S1) and calculating the energy difference back to the ground state (S0), TD-DFT can predict fluorescence energies. nih.gov Studies on fluorene-based oligomers and copolymers have shown that TD-DFT can accurately predict absorption and emission wavelengths. For example, calculations on fluorene-phenylene copolymers have yielded fluorescence energies around 2.26-2.27 eV. nih.gov These theoretical insights are invaluable for designing new polymers with specific colors of emission for applications like organic light-emitting diodes (OLEDs).

Table 2: Representative TD-DFT Calculated Photophysical Properties for Fluorene Copolymers This table is interactive. Click on the headers to sort.

| Copolymer System | Calculated Property | Value (eV) | Method |

|---|---|---|---|

| Fluorene-Phenylene | Vertical Excitation Energy | 2.87 | TD-B3LYP/SVP+ |

| Fluorene-Phenylene | Fluorescence Energy | 2.26 | TD-B3LYP/SVP+ nih.gov |

| Fluorene-Pyridine | Vertical Excitation Energy | 2.64 | TD-B3LYP bohrium.com |

| Fluorene-Pyridine | Fluorescence Energy | 2.16 | TD-B3LYP bohrium.com |

Computational Modeling of Intermolecular Interactions and Aggregation Phenomena

A critical aspect of polyfluorene performance, particularly in the solid state, is the tendency of polymer chains to aggregate. This aggregation can lead to the formation of undesirable, lower-energy emissive states (often seen as a broad, featureless green emission), which compromises the color purity and efficiency of blue-emitting devices. mdpi.com Computational modeling is a key tool for understanding the factors that drive or inhibit this phenomenon.

The chemical structure of 2-Bromo-9,9-bis(2-ethylhexyl)fluorene is specifically designed to mitigate aggregation. The two bulky, branched 2-ethylhexyl groups at the C9 position of the fluorene monomer create significant steric hindrance. Molecular modeling confirms that these side chains increase the distance between polymer backbones, physically preventing the π-stacking that leads to aggregate formation. acs.org

Computational studies can explore the energetic landscape of intermolecular interactions between polymer chains. By modeling dimers or larger assemblies of polyfluorene chains, it is possible to calculate the interaction energies for different stacking orientations. aip.org These models demonstrate how bulky side chains create a less favorable energetic environment for close packing, thereby preserving the desired photophysical properties of individual chains even in a solid film. The introduction of structural irregularities or "kinks" into the polymer backbone through copolymerization is another strategy to decrease aggregation, which can also be effectively modeled and predicted computationally. acs.org

Prediction of Frontier Molecular Orbitals (HOMO/LUMO) and Band Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that govern the charge injection and transport capabilities of a semiconductor. For polymers derived from this compound, these values are routinely predicted using DFT calculations. nih.gov

The HOMO level is related to the ionization potential (the ease of removing an electron), while the LUMO level is related to the electron affinity (the ease of accepting an electron). The energy difference between the HOMO and LUMO levels provides a theoretical estimate of the material's electronic band gap (Eg). umn.edu This band gap is a critical parameter as it determines the energy of the photons that the material can absorb and emit.

Table 3: Representative Calculated Frontier Orbital Energies and Band Gaps for Fluorene-Based Systems This table is interactive. Click on the headers to sort.

| System | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) |

|---|---|---|---|

| Fluorene-based Azo Compound (trans) | -5.57 | -2.33 | 3.24 |

| Fluorene-based Azo Compound (cis) | -5.51 | -2.41 | 3.10 |

| 9-fluorenone-2-carboxylic acid | -7.21 | -3.53 | 3.68 nih.gov |

Structure Property Relationships in Poly 9,9 Bis 2 Ethylhexyl Fluorene and Its Copolymers

Influence of 2-Ethylhexyl Side Chains on Polymer Solubility, Processability, and Morphology

The introduction of two 2-ethylhexyl side chains at the C9 position of the fluorene (B118485) monomer is a critical design choice that profoundly impacts the physical properties of the resulting poly[9,9-bis(2-ethylhexyl)fluorene] (PF2/6) and its copolymers. These bulky, branched alkyl groups are instrumental in overcoming the inherent insolubility associated with rigid, conjugated polymer backbones. datapdf.comiitk.ac.in

The primary function of the 2-ethylhexyl groups is to enhance solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating, crucial for fabricating thin films for electronic devices. iitk.ac.innih.govinoe.ro The branched nature of these side chains disrupts the close packing of the polymer chains, reducing intermolecular forces and allowing solvent molecules to permeate and dissolve the material. rsc.org This enhanced solubility facilitates the synthesis of high molecular weight polymers and their subsequent processing into homogeneous, high-quality films. iitk.ac.ininoe.ro

Table 1: Solubility of Poly[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl] in Various Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Chloroform (B151607) | Soluble | nih.govsigmaaldrich.com |

| Toluene | Soluble | nih.govsigmaaldrich.com |

| Tetrahydrofuran (B95107) (THF) | Soluble | nih.govsigmaaldrich.com |

| Xylene | Soluble | sigmaaldrich.com |

| Dimethylformamide (DMF) | Soluble | nih.gov |

Beyond solubility, the 2-ethylhexyl side chains significantly influence the polymer's morphology and phase behavior. rsc.orgresearchgate.net They mediate interchain contacts and the orientation of the aromatic segments in the solid state. rsc.org In poly[9,9-bis(2-ethylhexyl)fluorene-2,7-diyl], these side chains promote a rich array of mesomorphic behaviors, including the formation of a nematic liquid crystalline phase at elevated temperatures (above ~160 °C). researchgate.netresearchgate.net The polymer is known to adopt a helical main chain conformation in the solid state. researchgate.net Studies on chiral 2-ethylhexyl side chains have shown they can induce a chiral order in polymer aggregates, which translates to the solid-state microstructure and influences domain ordering. rsc.org However, the introduction of large, non-conductive side chains can also have a downside, potentially hindering charge transport by preventing close contact between adjacent nanotubes when used in polymer-nanotube composites. mdpi.com

Impact of Fluorene Core Functionalization and Co-monomer Nature on Electronic and Optical Properties

The functionalization of the fluorene core, exemplified by the 2-bromo derivative, and its subsequent copolymerization with various aromatic or electron-accepting units, is a powerful strategy for tuning the electronic and optical properties of the resulting materials. nih.govmdpi.com The rigid and planar biphenyl (B1667301) unit of fluorene provides a robust, highly fluorescent backbone, while the incorporation of co-monomers allows for the precise engineering of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, band gap, and emission color. iitk.ac.inmdpi.comwikipedia.org

Copolymerization of 9,9-bis(2-ethylhexyl)fluorene (B14257882) with electron-deficient units like dicyanostilbene or 9,10-dicyanophenanthrene introduces charge-transfer character into the polymer backbone. nih.govmdpi.com This leads to a significant red-shift in the absorption and emission spectra compared to the homopolymer, enabling the emission color to be tuned across the visible spectrum. nih.govmdpi.com For instance, copolymers with dicyanostilbene exhibit yellow-green luminescence, while those with the more rigid 9,10-dicyanophenanthrene unit show greenish-blue emission. nih.gov The introduction of these low-band-gap co-monomers acts as efficient traps for excitonic energy, which can suppress the formation of undesirable excimers that often plague polyfluorene films. mdpi.com

The nature of the co-monomer directly impacts the device performance. In organic light-emitting devices (OLEDs), increasing the molar percentage of 9,10-dicyanophenanthrene in the copolymer has been shown to increase the maximum brightness, reaching up to 9230 cd/m² with a current efficiency of 3.33 cd/A for a 2.5 mol% co-monomer content. nih.gov This demonstrates the "donor-acceptor" approach's effectiveness in creating highly efficient light-emitting materials. nih.gov Similarly, copolymerization with quinoxaline (B1680401) derivatives has been used to create blue-photoluminescent polymers for OLED applications. tugraz.at The synthesis of porphyrin-containing polyfluorene materials via Suzuki coupling combines the charge transport properties of polyfluorene with the redox capabilities of porphyrin, creating functional materials for neuromorphic devices. ecust.edu.cn

Table 2: Optoelectronic Properties of Poly[9,9-bis(2-ethylhexyl)fluorene] Copolymers with Dicyanophenanthrene (PFCN)

| Copolymer (mol% of co-monomer) | HOMO (eV) | LUMO (eV) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Reference |

|---|---|---|---|---|---|

| PFCN0.5 (0.5%) | -5.93 | -2.38 | 7560 | 2.52 | nih.gov |

| PFCN1 (1%) | -5.99 | -2.44 | 8110 | 2.81 | nih.gov |

| PFCN2.5 (2.5%) | -5.96 | -2.41 | 9230 | 3.33 | nih.gov |

Data derived from studies on copolymers of fluorene with 9,10-dicyanophenanthrene (PFCN series). nih.gov

Relationship Between Polymer Conjugation Length, Planarity, and Optoelectronic Performance

The optoelectronic performance of polyfluorene-based materials is intrinsically linked to the concepts of conjugation length and the planarity of the polymer backbone. Fluorene is an attractive building block because it incorporates a rigidly planar biphenyl unit, which helps to maintain a high degree of π-conjugation along the polymer chain. datapdf.comiitk.ac.in This extended π-delocalization leads to a smaller electronic band gap and high luminescence efficiencies. datapdf.comwikipedia.org

The "effective conjugation length" is a key parameter that defines the minimum number of repeating units over which the electronic properties, such as the band gap and absorption coefficient, cease to change significantly. datapdf.com For polyfluorene derivatives, this has been a subject of intensive study. datapdf.comacs.org The planarity of the backbone is crucial; any twisting between adjacent monomer units, often caused by steric hindrance from side chains or the inclusion of non-linear co-monomers, can interrupt π-orbital overlap and shorten the effective conjugation length. datapdf.commdpi.com For example, introducing a phenanthrene (B1679779) fragment into the polymer chain can induce a twist, which may impact the polymer's electronic structure. mdpi.com

Conversely, certain morphologies can enhance planarity and conjugation. Polyfluorenes can form a planar, well-ordered "β-phase" conformation, which is characterized by more extended conjugation along the chains and stronger interchain interactions. researchgate.net This enhanced planarity in the β-phase leads to red-shifted absorption and emission spectra compared to the more disordered "glassy phase," indicating a more delocalized electronic structure. researchgate.net This structural ordering not only affects the optical properties but also has significant implications for charge transport, as a more planar and ordered structure can facilitate more efficient movement of charge carriers. researchgate.net

Modulation of Triplet Energy Levels and Exciton (B1674681) Dynamics in Host-Guest Systems

In host-guest systems, polymers derived from 2-Bromo-9,9-bis(2-ethylhexyl)fluorene can serve as excellent host materials, where their triplet energy levels and exciton dynamics can be modulated to achieve highly efficient energy transfer to guest molecules. icmab.esrsc.org In such systems, excitons (bound electron-hole pairs) are initially generated on the host polymer upon electrical or photo-excitation. mdpi.com These excitons can then be transferred to a guest material, typically a phosphorescent dye, through a process known as Förster Resonance Energy Transfer (FRET) or Dexter energy transfer. icmab.esnih.gov

The efficiency of this process hinges on the relative energy levels of the host and guest. For efficient triplet energy transfer, the triplet energy level of the host polymer must be higher than that of the guest emitter. rsc.orgrsc.org This allows the triplet excitons, which are crucial for phosphorescence, to be effectively harvested by the guest. Polyfluorene copolymers can be designed to have high triplet energies, making them suitable hosts for a range of phosphorescent emitters. rsc.org

Effects of Co-monomer Integration on Charge Injection and Transport Properties

The integration of specific co-monomers into the poly[9,9-bis(2-ethylhexyl)fluorene] backbone is a critical method for modifying charge injection and transport properties, which are vital for the performance of electronic devices. aip.org20.210.105 While the fluorene unit itself provides good charge transport capabilities, copolymerization allows for the tuning of HOMO and LUMO energy levels to better match the work functions of the electrodes (anode and cathode) and adjacent charge transport layers. mdpi.comaip.org This energetic alignment is crucial for reducing the energy barriers for charge injection, leading to a more balanced flow of holes and electrons into the emissive layer. mdpi.com

For example, in a multilayer OLED, the HOMO and LUMO levels of a polyfluorene copolymer were engineered to align well with the HOMO of the hole-transport layer (PVK) and the LUMO of the electron-transport layer (PF-PO), ensuring balanced charge injection. mdpi.com The nature of the co-monomer also directly influences the intrinsic charge carrier mobility of the polymer. Studies on a green-emitting polyfluorene-based alternating copolymer revealed bipolar charge transport, meaning it can transport both electrons and holes. aip.org However, the mobilities were not equal; the hole mobility was found to be lower than the electron mobility. aip.org

Furthermore, charge trapping can significantly impede device performance by immobilizing carriers and reducing current flow. aip.orgresearchgate.net It was found that in the model polyfluorene copolymer, the hole current was limited by a combination of injection barriers from the anode and trapping within the bulk of the polymer. aip.org The selection of co-monomers can influence these trapping characteristics. Analysis of charge transport in poly(9,9-dioctylfluorene-co-bis-N,N'-(4-methoxyphenyl)-bis-N,N'-phenyl-1,4-phenylenediamine) showed that thermal annealing could significantly improve the mobility prefactor, enhancing charge transport. researchgate.net Therefore, the strategic integration of co-monomers provides a versatile tool to not only control the optical properties but also to optimize the entire charge flow process from injection and transport to recombination.

Table 3: Charge Carrier Mobility in Polyfluorene Copolymers

| Polymer System | Carrier Type | Mobility (cm²/Vs) | Measurement Technique | Reference |

|---|---|---|---|---|

| Green-emitting Polyfluorene Copolymer | Hole | ~10⁻⁶ - 10⁻⁵ | Dark Injection | aip.org |

| Green-emitting Polyfluorene Copolymer | Electron | ~10⁻⁵ | Dark Injection | aip.org |

| PFO-co-Bis-N,N'-(4-methoxyphenyl)-... | Hole | ~10⁻⁴ | Time-of-Flight (TOF) | researchgate.net |

Mobility values are often field-dependent and represent a range of measured values.

Research Applications of Poly 9,9 Bis 2 Ethylhexyl Fluorene and Its Derivatives in Organic Electronics

Role as Emitting Layers in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Poly(dialkylfluorene)s are particularly promising materials for fabricating blue-light-emitting diodes, a critical component for full-color displays and white lighting applications. iitk.ac.in The homopolymer Poly[9,9-bis(2-ethylhexyl)fluorene] is noted for its characteristic blue emission. sigmaaldrich.com In a chloroform (B151607) solution, it exhibits an emission maximum at approximately 409 nm. sigmaaldrich.com Research has focused on improving the performance and color purity of these blue emitters. For instance, incorporating polyhedral oligomeric silsesquioxane (POSS) pendants into the polyfluorene backbone has been shown to significantly enhance the fluorescence quantum yields and the thermal color stability of the resulting blue-emitting polymer films. uos.ac.kr This enhancement is attributed to a reduction in interchain interactions and the suppression of keto defect formation, which can cause undesirable green emission. uos.ac.kr Furthermore, creating copolymers by alternating the fluorene (B118485) unit with other aromatic units is a common strategy to tune the emission color and electronic properties, leading to a range of blue-emitting materials with band gaps from 2.81 to 3.35 eV. 20.210.105

Beyond being primary emitters, polyfluorene derivatives are also widely used as host materials in the emissive layer of OLEDs. researchgate.net Their relatively high triplet energy and good charge transport properties make them suitable for hosting phosphorescent and thermally activated delayed fluorescence (TADF) guest emitters. researchgate.net In such host-guest systems, excitons are generated on the host material and then efficiently transferred to the guest dopant, which then emits light. This approach is key to achieving highly efficient OLEDs, as it allows for the harvesting of both singlet and triplet excitons. wikipedia.org

Phosphorescent OLEDs (PHOLEDs) utilize organometallic complexes containing heavy metals like iridium or platinum, which facilitate the radiative decay of triplet excitons. wikipedia.org Polyfluorenes are often preferred as host materials for these phosphorescent dopants due to their straightforward synthesis and suitable electronic properties. researchgate.net Similarly, in the realm of TADF devices, which represent another pathway to 100% internal quantum efficiency, polyfluorene-based hosts are valuable. Research has shown that ester-substituted polyfluorene derivatives can serve effectively as a host material in efficient light-emitting electrochemical cells (LECs) that operate via a host-guest mechanism. rsc.org

PLED Performance Data

Application in Organic Photovoltaic (OPV) Devices

Polyfluorene derivatives are integral to the advancement of organic photovoltaics (OPVs), where they are primarily used as electron donor materials in bulk heterojunction solar cells and more recently as hole-transporting materials in perovskite solar cells. evitachem.comrug.nlmdpi.com Their function is to absorb light to create excitons (bound electron-hole pairs) and to transport the resulting positive charge carriers (holes) to the anode. scilit.com

In the classic bulk heterojunction (BHJ) solar cell architecture, a polyfluorene derivative acts as the electron-donating, hole-conducting polymer, which is blended with an electron-accepting material, typically a fullerene derivative like PCBM. rug.nl This blend forms a three-dimensional heterostructure that provides a large interfacial area for efficient exciton (B1674681) dissociation into free charge carriers. rug.nl Copolymers of fluorene have been specifically designed to improve light absorption and charge transport properties. For example, a copolymer known as APFO-15, which incorporates donor-acceptor-donor units, has been used in BHJ solar cells that achieved efficiencies exceeding 3.5%. scilit.com The performance of these devices is sensitive to the molecular weight of the polymer; studies on the fluorene derivative F8TBT have shown that device performance improves significantly as the molecular weight increases up to about 10 kg mol⁻¹, after which the benefits begin to plateau. chalmers.se This is because a higher degree of polymerization positively influences light absorbance, charge dissociation, and charge extraction. chalmers.se

A significant and growing application for fluorene-based polymers is as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), particularly in the inverted (p-i-n) device structure. mdpi.commdpi.com In this role, the polymer layer facilitates the efficient extraction and transport of holes from the light-absorbing perovskite layer to the electrode. mdpi.commdpi.com Researchers have developed dopant-free fluorene-based polymer HTMs, which is a crucial step toward creating low-cost and highly stable PSCs. mdpi.comnih.gov For example, a homopolymer designated PFTPA was synthesized and used as a dopant-free HTM in air-processed inverted PSCs, achieving a power conversion efficiency (PCE) of 16.82%, which was significantly higher than the 13.80% PCE obtained with the standard HTM PEDOT:PSS under the same conditions. mdpi.commdpi.com Another linear fluorene-based HTM, FMT, enabled a dopant-free device to reach a high PCE of 19.06%. researchgate.net The success of these materials is attributed to well-aligned energy levels with the perovskite layer, improved film morphology, and efficient hole extraction characteristics, which collectively boost device efficiency and long-term stability. mdpi.comnih.gov

Perovskite Solar Cell (PSC) Performance with Fluorene-Based HTMs

Emerging Applications in Other Advanced Organic Electronic Devices

The favorable semiconducting properties of Poly[9,9-bis(2-ethylhexyl)fluorene] and its derivatives extend their utility beyond LEDs and solar cells to other advanced electronic applications. One prominent emerging area is organic field-effect transistors (OFETs), which are fundamental components for building integrated organic circuits. researchgate.net The ability to form uniform, solution-processed films makes polyfluorenes suitable for the active channel layer in OFETs. researchgate.net

Furthermore, researchers have successfully combined the functionalities of OFETs and OLEDs to create light-emitting organic field-effect transistors (LEOFETs) using polyfluorene–ZnO nanoparticle composite active layers. researchgate.net These devices integrate the light emission capabilities of a diode with the switching function of a transistor in a single structure. researchgate.net Another advanced application is in the field of organic semiconductor lasers, where the high photoluminescence efficiency and optical gain of polyfluorene derivatives make them promising materials for achieving stimulated emission and lasing. alfachemic.comsigmaaldrich.com The π-conjugated system in PFO is suitable for creating blue-emitting organic lasers. sigmaaldrich.com

Field-Effect Transistors (OFETs)

Poly[9,9-bis(2-ethylhexyl)fluorene] (PF2/6) is a well-studied p-type semiconductor used as the active layer in organic field-effect transistors (OFETs). researchgate.net OFETs are fundamental components of modern electronics, acting as switches and amplifiers. In an OFET, the PF2/6 layer facilitates the transport of positive charge carriers (holes) between the source and drain electrodes, a process that is modulated by the voltage applied to the gate electrode. The performance of these devices is critically dependent on the charge transport characteristics of the semiconducting polymer.

Research has demonstrated that polyfluorenes are promising materials for OFETs, which are essential for driving organic light-emitting diodes (OLEDs) in integrated circuits. researchgate.net Studies using pulse radiolysis on PF2/6 in solution have identified the spectral signature of the positive charge carrier (polaron), with a primary absorption maximum observed at 560 nm. core.ac.uk This technique allows for the investigation of charge transfer dynamics, which are fundamental to the operation of an OFET. For instance, efficient intermolecular hole transfer has been observed from the PF2/6 polymer chain to amine-containing molecules, a process relevant for designing complex, multi-component organic electronic systems. core.ac.uk

The performance of PF2/6-based OFETs can be influenced by the polymer's molecular weight and its solid-state morphology. High molecular weight PF2/6 can form a semi-crystalline structure with a helical main chain, which organizes into hexagonal or nematic phases. aps.orglu.se This ordering influences the intermolecular charge hopping, which is a key factor for achieving high mobility. The structural and electronic properties of PF2/6 make it a foundational material for developing next-generation flexible and printable electronics. researchgate.net

Table 1: Properties and Performance of Poly[9,9-bis(2-ethylhexyl)fluorene] in OFETs

| Property | Value / Observation | Source(s) |

| Material Name | Poly[9,9-bis(2-ethylhexyl)fluorene] (PF2/6) | researchgate.netaps.org |

| Function in OFET | p-type semiconducting active layer | researchgate.net |

| Charge Carrier | Positive (Hole) | core.ac.uk |

| Charge Carrier Absorption | 560 nm (in chloroform solution) | core.ac.uk |

| Solubility | Soluble in chloroform, toluene, THF, xylene | |

| Processing | Solution-based methods (e.g., spin coating) | researchgate.net |

Photochromic Materials and Biosensors (Broader Fluorene Family Context)

While 2-Bromo-9,9-bis(2-ethylhexyl)fluorene is primarily a precursor for the electronically active polymer PF2/6, the versatile fluorene core is widely utilized in the design of functional materials for other advanced applications, including photochromic systems and biosensors.

Photochromic Materials

Photochromic materials can reversibly change their optical properties, such as color and absorbance, upon exposure to light of specific wavelengths. This characteristic makes them suitable for applications like optical switches, data storage, and smart windows. The fluorene unit can be incorporated into the main chain of polymers alongside a photochromic unit, such as dithienylethene. jcu.edu.au

Biosensors

The inherent fluorescence of the fluorene moiety makes it an excellent platform for developing fluorescent sensors and biosensors. nih.gov These sensors operate by detecting changes in fluorescence intensity or color when the sensor molecule binds to a specific target analyte. Fluorene-based chemosensors have been developed for the highly selective and sensitive detection of metal ions. For example, a sensor incorporating a fluorene core was designed to detect Cu²⁺ and Fe³⁺ ions, exhibiting a "turn-off" response where the fluorescence is quenched upon binding. benthamdirect.com This system demonstrated very low detection limits of 25.07 nM for Cu²⁺ and 37.80 nM for Fe³⁺ and was successfully used for monitoring these ions in living cells. benthamdirect.com

In another application, fluorene-based sensors have been engineered to detect and even inhibit the aggregation of tau protein, which is associated with neurodegenerative diseases like Alzheimer's. nih.gov These sensors show fluorogenic properties, meaning they become fluorescent upon binding to tau proteins. Furthermore, they possess photo-crosslinking capabilities that can inhibit the fibrillation of the protein when exposed to light, highlighting a dual therapeutic and diagnostic potential. nih.gov The adaptability of the fluorene structure allows for the creation of sophisticated probes for biological imaging and sensing applications. acs.org

Table 2: Examples of Fluorene-Based Functional Materials

| Application Area | Functional Unit | Target Analyte / Phenomenon | Key Finding | Source(s) |

| Photochromic Polymer | Fluorene-dithienylethene copolymer | Reversible photo-switching | Polymer properties can be tuned by altering alkyl chain length on the fluorene unit. | jcu.edu.au |

| Chemosensor | Fluorene-based "turn-off" probe | Cu²⁺ and Fe³⁺ metal ions | High sensitivity with detection limits in the nanomolar range. | benthamdirect.com |

| Biosensor | Fluorogenic fluorene sensor | Tau protein aggregation | Sensor becomes fluorescent upon binding and can inhibit protein fibrillation via photo-crosslinking. | nih.gov |

| Chemosensor | Fluorene-based macrocycle | Zn²⁺ metal ions | Probe demonstrates a strong solvatochromic effect and high sensitivity to zinc ions. | acs.org |

Table 3: List of Mentioned Compounds

Future Directions and Emerging Research Avenues for 2 Bromo 9,9 Bis 2 Ethylhexyl Fluorene Derived Materials

Development of Novel Synthetic Strategies for Enhanced Polymerization Control and Defect Reduction

A primary challenge in synthesizing conjugated polymers, including polyfluorenes, is achieving precise control over molecular characteristics such as molecular weight, dispersity, and backbone architecture. scholaris.ca Future research is intensely focused on moving beyond traditional step-growth polymerization methods towards more controlled, chain-growth mechanisms.

Catalyst-transfer polymerization (CTP) methods, such as Kumada Catalyst-Transfer Polycondensation (KCTP) and Suzuki CTP, are powerful tools for producing conjugated polymers with predictable molecular weights, narrow dispersities, and well-defined end-groups. scholaris.ca These techniques offer a "pseudo-living" polymerization, enabling the synthesis of complex structures like block copolymers with high precision. scholaris.ca For instance, the development of a scalable Suzuki CTP method has been described for producing water-soluble polyfluorenes with high batch-to-batch reproducibility, a critical factor for commercial applications. scholaris.cascholaris.ca Other advanced methods, such as Sonogashira coupling reactions performed under mild conditions, are also being explored to synthesize novel fluorene-containing copolymers. researchgate.net

A significant hurdle for blue-emitting polyfluorenes has been their operational instability, which is often caused by the formation of fluorenone (ketone) defects. cambridge.org These defects act as lower-energy traps, leading to an undesirable green-shifted emission and reduced device lifetime. cambridge.org Future synthetic strategies must prioritize the elimination of these defects. This can be achieved through synthetic routes that guarantee complete dialkylation at the C-9 bridge and by purifying monomers to remove any monoalkylfluorene impurities that are prone to oxidation. cambridge.org

Advanced Material Engineering for Multilayer Device Architectures and Interfacial Optimization

In organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), fluorene-based polymers are widely used as hole-transporting layers (HTLs) or electron-blocking layers. bit.edu.cnnih.gov For example, the polyfluorene derivatives TFB and PFB have been demonstrated as high-performance HTLs in perovskite solar cells, achieving power conversion efficiencies (PCEs) of 10.92%, which is significantly higher than the 9.78% achieved with the more common small molecule spiro-OMeTAD under identical conditions. bit.edu.cn Photoluminescence and impedance spectroscopy studies revealed that these polymers lead to efficient hole extraction and lower series resistance, highlighting the importance of interfacial energetics. bit.edu.cn